molecular formula C13H9F2NO2 B8410545 O-phenyl 3,5-difluorophenylcarbamate

O-phenyl 3,5-difluorophenylcarbamate

Cat. No.: B8410545
M. Wt: 249.21 g/mol
InChI Key: VQOAKXGCOWYOMF-UHFFFAOYSA-N
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Description

O-Phenyl 3,5-difluorophenylcarbamate is a carbamate derivative characterized by a phenyl ester group (O-phenyl) and a 3,5-difluorophenyl carbamate moiety. Carbamates are widely studied for their biological activity, including pesticidal, herbicidal, and pharmacological applications. The fluorine substituents on the phenyl ring enhance electronegativity and may improve binding affinity to biological targets or alter physicochemical properties such as solubility and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C13H9F2NO2

Molecular Weight

249.21 g/mol

IUPAC Name

phenyl N-(3,5-difluorophenyl)carbamate

InChI

InChI=1S/C13H9F2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)18-12-4-2-1-3-5-12/h1-8H,(H,16,17)

InChI Key

VQOAKXGCOWYOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloroquinolin-8-yl 3,5-Difluorophenylcarbamate (Compound 23)

This compound () shares the 3,5-difluorophenylcarbamate group but substitutes the O-phenyl ester with a 5-chloroquinolin-8-yl group. Key differences include:

  • Molecular Weight: MALDI-TOF data show a molecular ion at m/z 319 (M+H)+, suggesting higher mass due to the quinoline moiety.
  • Melting Point: 152°C, indicating strong crystalline packing influenced by the planar quinoline ring.
  • Retention Time : 6.333 min (HPLC), reflecting moderate polarity.
  • Synthetic Yield: 56%, lower than typical carbamate syntheses, possibly due to steric hindrance from the quinoline group.

The quinoline substituent likely enhances π-π stacking interactions in biological systems compared to the simpler O-phenyl group in the target compound .

3,5-Dimethylphenyl Methylcarbamate (XMC)

A pesticidal carbamate (), XMC replaces fluorine atoms with methyl groups and uses a methyl carbamate ester. Key contrasts:

  • Volatility : The O-phenyl ester in the target compound likely reduces volatility compared to XMC’s methyl ester.
  • Bioactivity : Methylcarbamates like XMC are acetylcholinesterase inhibitors; fluorinated analogs may exhibit altered target selectivity or resistance profiles .

3,5-Dimethyl-4-(methylthio)phenyl Methylcarbamate (Methiocarb)

Methiocarb () introduces a sulfur atom, enhancing thiol-mediated reactivity. The target compound’s fluorine atoms could provide oxidative stability, whereas methiocarb’s thioether group may participate in metabolic conjugation pathways, affecting environmental persistence .

Data Table: Comparative Properties of Carbamate Derivatives

Compound Molecular Formula Melting Point (°C) Retention Time (min) Key Substituents Use/Activity
O-Phenyl 3,5-difluorophenylcarbamate C₁₃H₉F₂NO₂ Data Unavailable Data Unavailable O-phenyl, 3,5-difluorophenyl Inferred: Agro/Pharma
5-Chloroquinolin-8-yl 3,5-difluorophenylcarbamate C₁₆H₁₀ClF₂N₂O₂ 152 6.333 Quinoline, 3,5-difluorophenyl Antiangiogenic research
XMC C₁₀H₁₃NO₂ Data Unavailable Data Unavailable 3,5-dimethylphenyl, methyl Pesticide (acetylcholinesterase inhibitor)
Methiocarb C₁₁H₁₅NO₂S Data Unavailable Data Unavailable 3,5-dimethyl-4-(methylthio) Molluscicide, insecticide

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